molecular formula C19H20ClN3O5S B2888502 N1-(2-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-84-4

N1-(2-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2888502
CAS No.: 868981-84-4
M. Wt: 437.9
InChI Key: CKWWPAJXNHRGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic chemical reagent designed for antibacterial research and development. This oxazolidinone derivative is of significant interest in medicinal chemistry for its potential to inhibit protein synthesis in Gram-positive bacteria. The compound features a complex molecular architecture that includes an oxazolidinone core, a sulfonyl group, and a chlorobenzyl moiety, which are key structural features associated with the biological activity of this class of compounds. Oxazolidinones represent a distinct class of synthetic antibacterial agents known for their activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci . The mechanism of action for this chemical class involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit . Specifically, oxazolidinones interfere with an early step in protein synthesis, preventing the formation of the initiation complex at the ribosomal P-site . This unique mechanism distinguishes them from other protein synthesis inhibitors and explains the lack of cross-resistance with other antibiotic classes . The structural design of this compound incorporates key pharmacophoric elements observed in active oxazolidinone compounds. The oxalamide linker connecting the chlorobenzyl and oxazolidinone groups is a critical feature that may contribute to the molecule's binding affinity and specificity. Researchers can utilize this compound as a chemical tool for studying bacterial resistance mechanisms, investigating structure-activity relationships in antimicrobial drug discovery, and exploring novel approaches to combat multidrug-resistant bacterial infections. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c20-16-9-5-4-6-14(16)12-21-18(24)19(25)22-13-17-23(10-11-28-17)29(26,27)15-7-2-1-3-8-15/h1-9,17H,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWWPAJXNHRGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in various scientific fields, particularly for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Chlorobenzyl group : Enhances lipophilicity and biological activity.
  • Phenylsulfonyl moiety : Known for its role in enzyme inhibition.
  • Oxazolidinone ring : Associated with various pharmacological properties.

The molecular formula is C20H23ClN3O6SC_{20}H_{23}ClN_3O_6S, and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

Key Mechanisms Include:

  • Enzyme Inhibition : The phenylsulfonyl group can bind to active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of therapeutic applications targeting enzymatic pathways.
  • Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways within cells.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : The structural characteristics of the compound suggest that it could inhibit cancer cell proliferation through targeted mechanisms.
  • Antithrombotic Effects : Similar compounds have been studied for their ability to inhibit Factor Xa, a key enzyme in the coagulation cascade, indicating potential applications in managing thromboembolic diseases .

1. Antithrombotic Activity

A study highlighted the role of oxazolidinone derivatives as potent inhibitors of Factor Xa. The binding mode elucidated through X-ray crystallography provided insights into how modifications to the oxazolidinone structure could enhance inhibitory activity .

2. Antimicrobial Studies

Research involving structural analogs of this compound demonstrated significant antimicrobial effects against various pathogens, suggesting that similar modifications could yield compounds with enhanced efficacy .

3. Cytotoxicity Assays

In vitro studies assessing cytotoxicity against cancer cell lines showed promising results, indicating that the compound could induce apoptosis in targeted cells while sparing normal cells, thus highlighting its potential as a therapeutic agent .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Weight 423.92 g/molVaries (typically lower)
Biological Activity Antimicrobial, anticancer, antithromboticVariable; some lack activity
Mechanism of Action Enzyme inhibition, receptor modulationOften similar
Target Enzymes/Receptors Factor Xa, various cancer-related pathwaysVarious

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following comparison focuses on structural analogs, synthetic methodologies, biological activities, and toxicological profiles.

Structural and Functional Group Analysis
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key References
Target Compound N1: 2-chlorobenzyl; N2: phenylsulfonyl-oxazolidinylmethyl Not explicitly provided Hypothesized antiviral/enzyme inhibition
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) N1: 3-chloro-4-fluorophenyl; N2: 4-methoxyphenethyl 351.1 Cytochrome P450 4F11-activated SCD inhibitor
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) N1: 4-chlorophenyl; N2: thiazolyl-pyrrolidinyl 409.28 HIV entry inhibitor
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridinylethyl 422.12 (calc.) Umami flavor enhancer; low toxicity (NOEL: 100 mg/kg/day)
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) N1: adamantyl; N2: benzyloxy Not provided Soluble epoxide hydrolase inhibitor

Key Observations :

  • Substituent Impact: The target compound’s 2-chlorobenzyl group contrasts with the 4-chlorophenyl (compound 14) and 3-chloro-4-fluorophenyl (compound 28) groups.
  • Sulfonyl vs. Methoxy/Thiazole : The phenylsulfonyl-oxazolidine moiety in the target compound differs from methoxyphenethyl (compound 28) or thiazole-pyrrolidine (compound 14) groups, suggesting divergent biological targets. Sulfonyl groups are often associated with enhanced metabolic stability .

Q & A

Q. What are the key synthetic steps for preparing N1-(2-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide?

The synthesis involves multi-step organic reactions, including:

  • Formation of intermediates (e.g., chlorobenzyl and oxazolidine derivatives) via nucleophilic substitution or coupling reactions.
  • Sulfonylation of the oxazolidine ring using phenylsulfonyl chloride under controlled pH and temperature.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are used to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C-NMR identifies hydrogen/carbon environments and confirms substituent positions .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., amide C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What biological targets are hypothesized for this compound?

The sulfonyl and oxazolidine moieties suggest potential interactions with enzymes (e.g., proteases) or receptors (e.g., GPCRs). Preliminary studies on analogs indicate antimicrobial and anticancer activity, though target validation requires further investigation .

Q. How does the oxazolidine ring influence the compound’s properties?

The oxazolidine ring enhances conformational rigidity, improving bioavailability and target binding. Its cyclic amine structure is common in pharmacologically active molecules .

Q. What are the solubility characteristics of this compound?

Limited experimental data exist, but related oxalamides show variable solubility in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility testing is critical for in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Inert Atmosphere: Use nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Catalysts: Employ triethylamine or DMAP to accelerate coupling reactions .
  • Purification: Optimize gradient elution in chromatography (e.g., hexane/ethyl acetate) .

Q. What strategies address low yields in amide bond formation during synthesis?

  • Coupling Agents: Use carbodiimides (e.g., EDC, DCC) with HOBt to activate carboxylic acid groups .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .
  • Stoichiometric Adjustments: Increase molar equivalents of amine intermediates to drive reaction completion .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis: Modify substituents (e.g., replace chlorobenzyl with fluorobenzyl) to assess impact on activity .
  • Biological Screening: Test analogs against panels of enzymes/cell lines to identify critical functional groups.
  • Computational Modeling: Perform molecular docking to predict binding affinities to hypothesized targets (e.g., kinase domains) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and compound concentrations .
  • Purity Verification: Confirm compound purity (>95%) via HPLC before biological testing .
  • Control Experiments: Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .

Q. What methodologies assess the compound’s metabolic stability?

  • Liver Microsome Assays: Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS .
  • Metabolite Identification: Use high-resolution MS to detect phase I/II metabolites and infer metabolic pathways .

Data Contradiction Analysis

Q. Why do related oxalamides exhibit varying antimicrobial activity?

  • Structural Differences: Substitutions on the phenylsulfonyl group (e.g., electron-withdrawing vs. donating groups) alter membrane permeability and target binding .
  • Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) affect MIC values .

Q. How do reaction conditions impact the stereochemistry of the oxazolidine ring?

  • Temperature: Higher temperatures (>60°C) may lead to racemization during ring closure .
  • Catalysts: Chiral catalysts (e.g., L-proline) can enforce enantioselective synthesis, but their use in this compound’s synthesis remains unexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.